6-tert-butyl-4-(phenylsulfonyl)-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a benzenesulfonyl group, a tert-butyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-(benzenesulfonyl)aniline with tert-butyl acrylate under basic conditions to form an intermediate, which is then cyclized to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe to study biological processes.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzoxazine ring may also interact with nucleic acids or other biomolecules, affecting their function. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives, such as:
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(METHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(ETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE .
Uniqueness
What sets 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H26N2O4S/c1-5-13-23-21(25)20-15-24(29(26,27)17-9-7-6-8-10-17)18-14-16(22(2,3)4)11-12-19(18)28-20/h5-12,14,20H,1,13,15H2,2-4H3,(H,23,25) |
InChI Key |
QZOOYHQOHZBYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC=C |
Origin of Product |
United States |
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